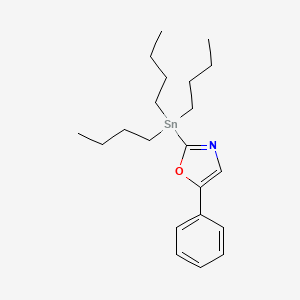

4-Phenyl-2-(tributylstannyl)-oxazole

Übersicht

Beschreibung

4-Phenyl-2-(tributylstannyl)-oxazole, commonly referred to as PTOX, is a chemical compound used in a variety of scientific research applications. It is a member of the oxazole family, which is a class of compounds containing an oxazole ring system. PTOX is a highly versatile compound due to its unique combination of physical and chemical properties, such as its low toxicity, high solubility, and low reactivity. This makes it a valuable tool for many research applications, as it can be used in a variety of experiments and studies.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Functionalization

4-Phenyl-2-(tributylstannyl)-oxazole serves as a versatile building block in organic synthesis. Researchers have employed it to introduce functional groups or modify existing molecules. The tributylstannyl group facilitates cross-coupling reactions, allowing the attachment of diverse substituents. This compound finds applications in the creation of novel materials, ligands, and bioactive molecules .

Luminescent Materials and Sensors

The phenyloxazole moiety contributes to luminescent properties. Researchers have functionalized 4-phenyl-2-(tributylstannyl)-oxazole derivatives to develop luminescent materials for OLEDs (organic light-emitting diodes) and other optoelectronic devices. Additionally, these compounds serve as chemosensors due to their multi-resonant chromophores, enabling sensitive detection of specific analytes .

Corrosion Inhibition

Thiophene derivatives, including tributylstannylphenyloxazole, exhibit corrosion inhibition properties. These compounds protect metal surfaces from degradation in aggressive environments. Tributylstannyl groups enhance the adsorption of the molecule onto metal surfaces, forming protective layers and preventing corrosion .

Organic Semiconductors and OFETs

The thiophene ring system in 4-phenyl-2-(tributylstannyl)-oxazole contributes to its semiconducting behavior. Researchers have incorporated these derivatives into organic field-effect transistors (OFETs). Their charge transport properties make them valuable components in electronic devices, such as flexible displays and sensors .

Biological Activity and Drug Development

Thiophene-based compounds often exhibit pharmacological properties. Tributylstannylphenyloxazole derivatives have been explored for their potential as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic agents. Notably, some existing drugs contain thiophene frameworks, emphasizing their relevance in medicinal chemistry .

Coordination Chemistry and Metal Complexes

Researchers have synthesized nickel complexes with substituted 4’-phenyl-2,2’:6’,2"-terpyridine ligands, which include tributylstannylphenyloxazole. These complexes exhibit interesting coordination chemistry and may find applications in catalysis, molecular recognition, and supramolecular assemblies .

Eigenschaften

IUPAC Name |

tributyl-(5-phenyl-1,3-oxazol-2-yl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6NO.3C4H9.Sn/c1-2-4-8(5-3-1)9-6-10-7-11-9;3*1-3-4-2;/h1-6H;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTJZVVBOHZHKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=C(O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NOSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647730 | |

| Record name | 5-Phenyl-2-(tributylstannyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-2-(tributylstannyl)-oxazole | |

CAS RN |

1019654-81-9 | |

| Record name | 5-Phenyl-2-(tributylstannyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

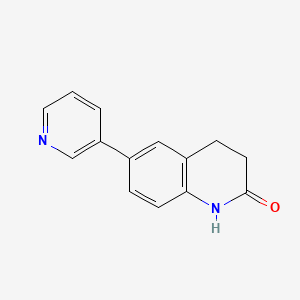

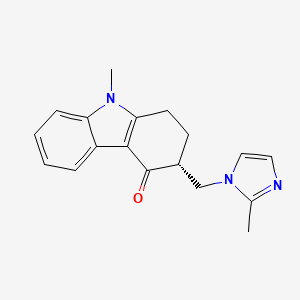

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Diamino-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B3064382.png)